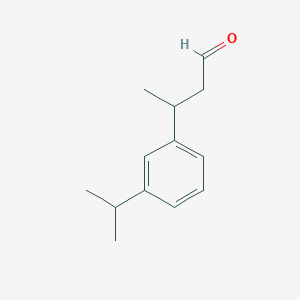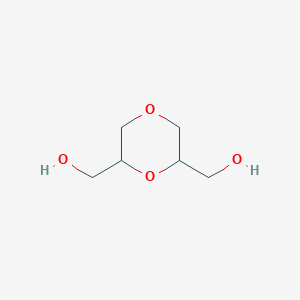
1,4-ジオキサン-2,6-ジメタノール
概要
説明
1,4-Dioxane-2,6-dimethanol: is an organic compound with the molecular formula C6H12O4. It is a derivative of 1,4-dioxane, featuring two hydroxymethyl groups at the 2 and 6 positions. This compound is known for its utility in various chemical processes and research applications due to its unique structural properties.
科学的研究の応用
1,4-Dioxane-2,6-dimethanol has several applications in scientific research:
Synthetic Chemistry: It is used as a solvent and reagent in the synthesis of other chemicals.
Environmental Remediation: It is involved in the cleanup of volatile organic compound-contaminated sites.
Biodegradation Research: Studies have shown that it can be biodegraded, offering cost-effective biological treatment processes.
Molecular Structure and Behavior: Research on its molecular arrangement and interaction with water has been conducted.
Chemical Reactions and Properties: It plays a role in various chemical reactions, including the production of derivatives of other compounds.
作用機序
Target of Action
Similar compounds are known to interact with various cellular and molecular targets, influencing biochemical processes .
Mode of Action
It’s possible that it interacts with its targets through hydrogen bonding, given its hydroxyl functional groups
Biochemical Pathways
Dioxane derivatives are often involved in various chemical reactions, potentially affecting multiple pathways .
Result of Action
It’s known that dioxane derivatives can have various effects, depending on their specific structure and the context of their use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Dioxane-2,6-dimethanol. Factors such as temperature, pH, and the presence of other substances can affect its stability and interactions .
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dioxane-2,6-dimethanol can be synthesized through the hydroxymethylation of 1,4-dioxane. This process typically involves the reaction of 1,4-dioxane with formaldehyde under basic conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of 1,4-dioxane-2,6-dimethanol may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
化学反応の分析
Types of Reactions: 1,4-Dioxane-2,6-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,4-dioxane-2,6-dimethanol derivatives with different functional groups.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Acidic or basic catalysts are used depending on the desired substitution product.
Major Products:
Oxidation: Formation of 1,4-dioxane-2,6-dicarboxylic acid.
Reduction: Formation of 1,4-dioxane-2,6-dimethanol derivatives.
Substitution: Formation of various ethers and esters.
類似化合物との比較
1,4-Dioxane: A parent compound with similar structural features but lacking the hydroxymethyl groups.
Diglycolic Anhydride: Another related compound with different functional groups and applications.
Uniqueness: 1,4-Dioxane-2,6-dimethanol is unique due to its dual hydroxymethyl groups, which confer distinct reactivity and applications compared to its parent compound and other similar molecules.
特性
IUPAC Name |
[6-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-1-5-3-9-4-6(2-8)10-5/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBFGULPNNFLAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CO1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337860 | |
| Record name | 1,4-Dioxane-2,6-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54120-69-3 | |
| Record name | 1,4-Dioxane-2,6-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 1,4-Dioxane-2,6-dimethanol identified in these studies?
A1: Both studies employed Gas Chromatography-Mass Spectrometry (GC/MS) for the identification and quantification of the various compounds [, ]. This widely used analytical technique separates the components of a mixture based on their volatility and then identifies them based on their mass-to-charge ratio. The relative content of 1,4-Dioxane-2,6-dimethanol was determined by area normalization, indicating its presence within the complex mixture of extracted compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


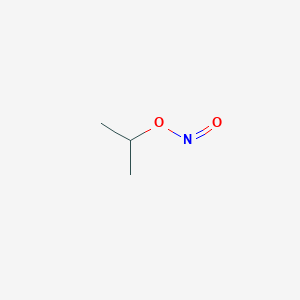
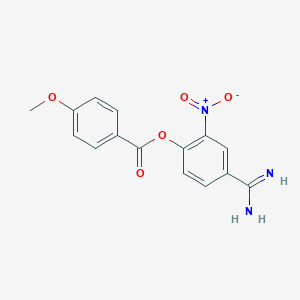
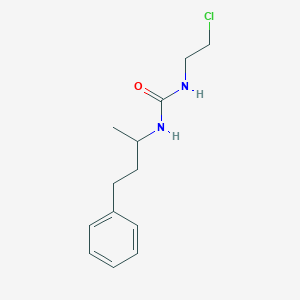
![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)




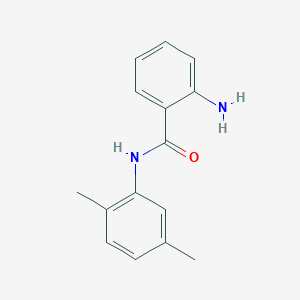
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)



